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L-Galactose-1-13C: A Technical Guide for Researchers

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An In-depth Whitepaper on the Applications and Methodologies for a Key Isotopic Tracer in Metabolic Research

This technical guide provides a comprehensive overview of L-Galactose-1-13C, a stable isotope-labeled monosaccharide, for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, applications in metabolic tracing, relevant biochemical pathways, and outlines experimental methodologies.

Core Identifiers and Physicochemical Properties

L-Galactose-1-¹³C is the isotopically labeled form of L-galactose, with a carbon-13 atom at the C1 position. This labeling allows for its use as a tracer in various biochemical and metabolic studies. While a specific CAS number for L-Galactose-1-¹³C is not consistently reported in major chemical databases, it is often referenced by the CAS number of its unlabeled form, with the isotopic labeling specified by the supplier.



Identifier	Value	Source
Compound Name	L-Galactose-1-13C	-
Synonyms	L-[1-13C]galactose	[1]
Molecular Formula	C5 ¹³ CH12O6	[2]
Molecular Weight	181.15 g/mol	[2]
Unlabeled CAS Number	15572-79-9 (for L-Galactose)	[2]
Related CAS Number	70849-30-8 (for D-Galactose- 1- ¹³ C)	[3]

Physicochemical properties for L-Galactose are provided below as a reference for the labeled compound.

Property	Value	Source
Molecular Weight	180.16 g/mol	[4]
Physical Description	White powder	[5]
XLogP3-AA	-2.9	[4]
Hydrogen Bond Donor Count	5	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	5	[4]

Synthesis of ¹³C-Labeled Galactose

While a specific, detailed synthesis protocol for L-Galactose-1-13C is not readily available in the public domain, the synthesis of its enantiomer, D-Galactose-1-13C, has been described. This process can be adapted for the synthesis of the L-isomer.

A reported method for the synthesis of D-Galactose-1-13C utilizes nitromethane-13C as the starting material. The key steps involve the separation of the epimers of nitro-D-Galactitol and



nitro-D-talitol, which results in the desired D-Galactose. The final product is then characterized by HPLC-ELSD, LC-MS, and ¹H NMR to confirm its structure, purity, and isotopic abundance. A reported synthesis of D-Galactose-1-¹³C achieved a yield of 42.6% with 99.1% ¹³C abundance, 100.0% optical purity, and 99.7% chemical purity.[6]

Applications in Research and Development

L-Galactose-1-¹³C is a valuable tool for tracing metabolic pathways and understanding the fate of this monosaccharide in biological systems. Its applications span several key research areas:

- Metabolic Pathway Tracing: Researchers utilize L-Galactose-1-¹³C to meticulously track and elucidate metabolic pathways within cells.[1] By introducing the labeled sugar, its incorporation and transformation through various metabolic processes can be monitored using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This provides profound insights into carbohydrate metabolism and its relevance to various disorders.[1]
- Nutritional Studies: In nutrition research, L-Galactose-1-13C is instrumental in investigating the digestion, absorption, and utilization of sugars in the human body.[1] This labeled compound allows scientists to observe the nuanced processing of galactose in diverse populations, including individuals with conditions like lactose intolerance or galactosemia.[1]
- Pharmaceutical Development: In the realm of drug discovery, L-Galactose-1-¹³C is a critical tool for evaluating the pharmacokinetics and metabolic fate of new therapeutic agents, particularly those involved in carbohydrate metabolism.[1] By incorporating this isotope into drug candidates, researchers can meticulously monitor the drug's metabolic journey and its impact on key metabolic pathways.[1]
- Glycobiology Research: L-Galactose-1-¹³C plays a pivotal role in deciphering the
 complexities of glycan structures and the biosynthetic pathways of glycoproteins and
 glycolipids.[1] This labeled sugar aids in exploring fundamental biological processes such as
 cell-cell communication, immune responses, and disease mechanisms.[1]

Relevant Metabolic Pathways



The L-Galactose Pathway (Vitamin C Biosynthesis in Plants)

In higher plants, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[7][8] The pathway originates from D-mannose-1-phosphate and proceeds through a series of enzymatic reactions. The use of L-Galactose-1-13C can be instrumental in studying the flux through this important pathway.



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Figure 1. The L-Galactose Pathway for Vitamin C Biosynthesis in Plants.

Enzyme Kinetics in the L-Galactose Pathway

The efficiency of enzymes in this pathway can be quantified by their kinetic parameters.



Enzyme	Organism	Substrate	K_m_ (mM)	V_max_ (µmol min ⁻¹ mg ⁻¹)	Source
GDP-L- galactose phosphorylas e (VTC2)	Arabidopsis thaliana	GDP-L- Galactose	1.8	19	[9]
L-galactose- 1-phosphate phosphatase	Arabidopsis thaliana	L-galactose- 1-P	0.044 ± 0.003	-	[10]
L-galactose- 1-phosphate phosphatase	Kiwifruit (Actinidia deliciosa)	L-galactose- 1-P	0.15 ± 0.02	-	[10]
L-galactose dehydrogena se	Spinach (Spinacia oleracea)	L-Galactose	0.128	-	[11]
L-galactose dehydrogena se	Camu camu (Myrciaria dubia)	L-Galactose	0.206	-	[11]

The Leloir Pathway

The Leloir pathway is the primary route for the catabolism of D-galactose. It is currently understood that this pathway is specific to the D-isomer of galactose. Therefore, L-Galactose is not expected to be a substrate for the enzymes of the Leloir pathway.



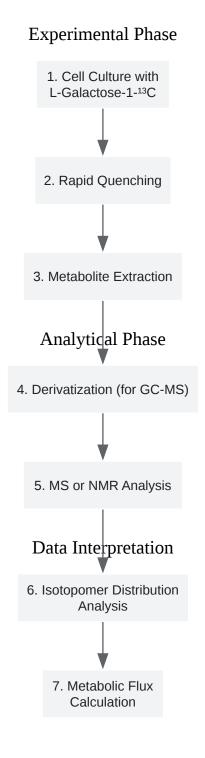
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Figure 2. The Leloir Pathway for D-Galactose Metabolism.



Experimental Protocols: ¹³C Metabolic Flux Analysis

The use of L-Galactose-1-¹³C in metabolic studies typically involves ¹³C Metabolic Flux Analysis (¹³C-MFA). The following is a generalized protocol that can be adapted for specific experimental systems.





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Figure 3. General Workflow for a ¹³C Metabolic Flux Analysis Experiment.

Cell Culture and Labeling

- Culture Preparation: Culture cells or organisms of interest in a defined medium.
- Introduction of Tracer: Introduce L-Galactose-1-13C into the culture medium at a known concentration. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic rate of the system under study.
- Achieving Steady State: For steady-state flux analysis, allow the culture to reach both a
 metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular
 metabolites are stable.

Sample Preparation

- Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is
 often achieved by quickly lowering the temperature, for example, by adding the cell culture to
 a cold solvent like methanol.
- Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.
- Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility and thermal stability.

Analytical Techniques

- Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is
 used to separate and detect metabolites. The mass spectrometer measures the mass-tocharge ratio of the ions, allowing for the determination of the mass isotopomer distribution of
 labeled metabolites.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly measure the
 positional enrichment of ¹³C in metabolites, providing detailed information about the flow of
 the labeled carbon through metabolic pathways.



Data Analysis

- Isotopomer Distribution Analysis: The raw data from MS or NMR is processed to determine the fractional abundance of each isotopomer for the metabolites of interest.
- Metabolic Flux Calculation: The isotopomer distribution data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used in computational software to estimate the intracellular metabolic fluxes.

Conclusion

L-Galactose-1-¹³C is a powerful and versatile tool for investigating carbohydrate metabolism. Its application in conjunction with modern analytical techniques like mass spectrometry and NMR spectroscopy provides researchers with the ability to quantitatively trace metabolic pathways, identify metabolic bottlenecks, and understand the metabolic fate of L-galactose in various biological systems. This technical guide serves as a foundational resource for the effective utilization of L-Galactose-1-¹³C in metabolic research and drug development.

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